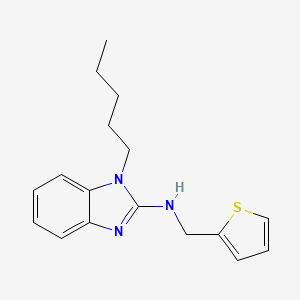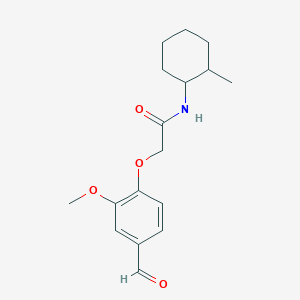![molecular formula C22H19N3O2 B4138273 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4138273.png)
4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Overview
Description
4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide, also known as MIPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIPB belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be dysregulated in many types of cancer, and the inhibition of this pathway has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to exhibit potent anti-inflammatory and antioxidant activity. 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has also been shown to modulate the immune system, which makes it a promising candidate for the development of new immunotherapies.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is its high potency and selectivity. 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to exhibit potent activity against cancer cells, while exhibiting minimal toxicity to normal cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is its poor solubility, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. One of the most promising directions is the development of new cancer therapies based on 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. The antitumor activity of 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide makes it a promising candidate for the development of new cancer drugs. Another promising direction is the study of the immunomodulatory effects of 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to modulate the immune system, which makes it a promising candidate for the development of new immunotherapies. Finally, the study of the structure-activity relationship of 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide could lead to the development of more potent and selective derivatives.
Scientific Research Applications
4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is in the field of cancer research. 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-10-11-25-14-20(24-21(25)12-15)17-4-3-5-18(13-17)23-22(26)16-6-8-19(27-2)9-7-16/h3-14H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYZWMXCVUZACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B4138193.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4138196.png)
![N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138201.png)

![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4138215.png)

![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)
![N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4138239.png)

![2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138257.png)
![N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4138263.png)
![N-(tert-butyl)-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4138285.png)
